molecular formula C23H30N2O2 B11328008 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide

Cat. No.: B11328008
M. Wt: 366.5 g/mol
InChI Key: OURQMZCUXZZDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an azepane ring, a methoxybenzamide moiety, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-(4-methylphenyl)ethylamine. This intermediate is then reacted with azepane under appropriate conditions to form the desired azepane derivative. Finally, the azepane derivative is coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[2-(azepan-1-yl)-2-phenylethyl]-2-methoxybenzamide
  • N-[2-(azepan-1-yl)-2-(4-chlorophenyl)ethyl]-2-methoxybenzamide
  • N-[2-(azepan-1-yl)-2-(4-fluorophenyl)ethyl]-2-methoxybenzamide

Comparison: N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C23H30N2O2/c1-18-11-13-19(14-12-18)21(25-15-7-3-4-8-16-25)17-24-23(26)20-9-5-6-10-22(20)27-2/h5-6,9-14,21H,3-4,7-8,15-17H2,1-2H3,(H,24,26)

InChI Key

OURQMZCUXZZDFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCCCCC3

Origin of Product

United States

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